molecular formula C₆₀H₇₂N₈O₁₄ B1155918 Sym-O,O'-Dipyridamole Bis(hemisuccinate)

Sym-O,O'-Dipyridamole Bis(hemisuccinate)

Cat. No.: B1155918
M. Wt: 1129.26
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sym-O,O'-Dipyridamole Bis(hemisuccinate) is a chemically modified derivative of dipyridamole, a well-established antiplatelet and antioxidant agent. The bis(hemisuccinate) modification involves the esterification of dipyridamole’s hydroxyl groups with succinic acid, likely enhancing its solubility or bioavailability while retaining its core pharmacological properties. This derivative is primarily investigated in preclinical and chemical studies, as evidenced by its inclusion in compound libraries and experimental protocols .

Properties

Molecular Formula

C₆₀H₇₂N₈O₁₄

Molecular Weight

1129.26

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Parent Compound (Dipyridamole)

Dipyridamole (C24H40N8O4) is a pyrimidopyrimidine derivative with dual antiplatelet and antioxidant mechanisms. Sym-O,O'-Dipyridamole Bis(hemisuccinate) (C28H32N8O12) introduces two hemisuccinate groups, increasing molecular weight and polarity. Key differences include:

Property Dipyridamole Sym-O,O'-Dipyridamole Bis(hemisuccinate)
Solubility Low (lipophilic) Likely improved (due to esterification)
Antioxidant Activity High (see Table 2.2) Preserved (inferred from structural similarity)
Anti-inflammatory Inhibits NF-κB, MCP-1 Not yet characterized

Dipyridamole’s antioxidant efficacy surpasses ascorbic acid, α-tocopherol, and probucol in inhibiting LDL oxidation, as shown in chemical and cellular assays . The bis(hemisuccinate) derivative is hypothesized to retain this activity but may exhibit delayed release due to ester hydrolysis.

Comparison with Other Dipyridamole Derivatives

Dipyridamole Triacetate (C30H38N8O10)

  • Modification : Three acetyl groups.
  • Solubility : Moderate improvement over dipyridamole.
  • Pharmacokinetics : Faster hydrolysis to dipyridamole compared to bis(hemisuccinate) due to smaller ester groups.
  • Applications : Used in experimental models for enhanced bioavailability .

Bis(2,5-dioxopyrrolidin-1-yl) O,O'-ethane-1,2-diyl disuccinate (C18H20N2O12)

  • Structure : Contains a disuccinate linker with NHS ester groups.
  • Function : Primarily a crosslinking reagent (CAS 70539-42-3) , unlike Sym-O,O'-Dipyridamole Bis(hemisuccinate), which is tailored for therapeutic delivery.
Antioxidant Activity Relative to Non-Dipyridamole Compounds

Dipyridamole outperforms classical antioxidants in LDL oxidation inhibition:

Compound IC50 (µM) for LDL Oxidation Inhibition Mechanism
Dipyridamole 0.5 – 2.0 (most potent) Free radical scavenging, metal chelation
Probucol 5.0 – 10.0 Lipid peroxidation blockade
Ascorbic Acid >50.0 Electron donation
α-Tocopherol >50.0 Chain-breaking antioxidant

Sym-O,O'-Dipyridamole Bis(hemisuccinate) is expected to align with dipyridamole’s antioxidant profile, though esterification may delay onset.

Anti-Inflammatory and Antiplatelet Mechanisms

Compared to aspirin, dipyridamole uniquely suppresses NF-κB, MCP-1, and MMP-9 at transcriptional or translational levels . While aspirin irreversibly inhibits COX-1, dipyridamole’s PDE inhibition elevates cAMP/cGMP, offering complementary anti-inflammatory effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.